molecular formula C22H18ClN3O2S2 B2740996 N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291862-92-4

N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2740996
CAS No.: 1291862-92-4
M. Wt: 455.98
InChI Key: NKNSUTVPNKLYKU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
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Biological Activity

N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, with the CAS number 1291862-92-4, is a complex organic compound notable for its potential biological activities. Its molecular formula is C22H18ClN3O2S2C_{22}H_{18}ClN_{3}O_{2}S_{2}, and it has a molecular weight of 456.0 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is associated with various pharmacological effects.

Biological Activity

The biological activity of this compound is primarily attributed to its structural components that interact with various biological targets.

Potential Therapeutic Applications

  • Antitumor Activity : Compounds with thieno[3,2-d]pyrimidine structures have been studied for their antitumor properties. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways.
  • Antimicrobial Properties : The presence of the sulfanyl group suggests potential antimicrobial activity. Sulfur-containing compounds have been shown to exhibit inhibitory effects against a range of pathogens.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives from this class may modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

Case Studies

  • In Vitro Studies : A study conducted on structurally similar compounds demonstrated that they effectively inhibited cell proliferation in several cancer cell lines. The mechanism involved the disruption of cell cycle progression and induction of apoptosis via caspase activation.
  • In Vivo Studies : Animal models treated with related thieno[3,2-d]pyrimidine derivatives showed significant tumor regression compared to control groups. This highlights the potential for these compounds in cancer therapy.

Data Tables

PropertyValue
CAS Number1291862-92-4
Molecular FormulaC22H18ClN3O2S2C_{22}H_{18}ClN_{3}O_{2}S_{2}
Molecular Weight456.0 g/mol
Biological TargetsKinases, Cytokines
Potential ActivitiesAntitumor, Antimicrobial

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis or inhibit inflammation.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-14-4-2-3-5-18(14)26-21(28)20-17(10-11-29-20)25-22(26)30-13-19(27)24-12-15-6-8-16(23)9-7-15/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNSUTVPNKLYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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